molecular formula C16H16O6 B12881054 Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate CAS No. 20055-19-0

Dimethyl 2-ethoxy-5-phenyl-furan-3,4-dicarboxylate

Cat. No.: B12881054
CAS No.: 20055-19-0
M. Wt: 304.29 g/mol
InChI Key: KJLMGWCMNPBZFC-UHFFFAOYSA-N
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Description

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate is a chemical compound belonging to the furan family. Furans are heterocyclic organic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its two ester groups, an ethoxy group, and a phenyl group attached to the furan ring, making it a polysubstituted furan derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate can be achieved through various methods. One common approach involves the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This reaction proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4π ring opening, intramolecular Michael addition, and elimination .

Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired furan derivative in the presence of p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yields and purity. Catalysts such as ruthenium may be employed to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Hydrogenation reactions can reduce the ester groups to alcohols.

    Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Substitution reactions often require strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and aromatic ring allow it to participate in various biochemical reactions. For instance, it can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
  • Diethyl 2-amino-5-methylfuran-3,4-dicarboxylate
  • Ethyl 4-acetyl-5-methylfuran-3-carboxylate

Uniqueness

Dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ester, ethoxy, and phenyl groups makes it a versatile compound for various applications .

Properties

CAS No.

20055-19-0

Molecular Formula

C16H16O6

Molecular Weight

304.29 g/mol

IUPAC Name

dimethyl 2-ethoxy-5-phenylfuran-3,4-dicarboxylate

InChI

InChI=1S/C16H16O6/c1-4-21-16-12(15(18)20-3)11(14(17)19-2)13(22-16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3

InChI Key

KJLMGWCMNPBZFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(O1)C2=CC=CC=C2)C(=O)OC)C(=O)OC

Origin of Product

United States

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